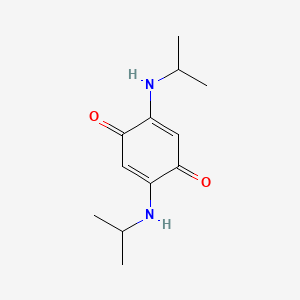

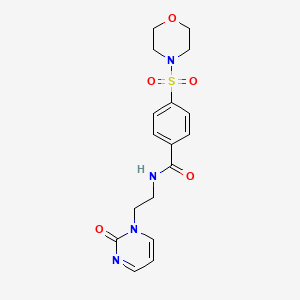

![molecular formula C18H11F2N3O4 B2369060 2,6-difluoro-N-[5-(7-metoxi-1-benzofuran-2-il)-1,3,4-oxadiazol-2-il]benzamida CAS No. 922041-66-5](/img/structure/B2369060.png)

2,6-difluoro-N-[5-(7-metoxi-1-benzofuran-2-il)-1,3,4-oxadiazol-2-il]benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

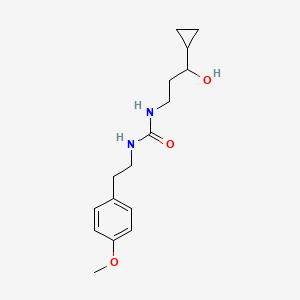

2,6-difluoro-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, also known as DMBOB, is a synthetic compound that has gained attention in the scientific community for its potential use in biomedical research. DMBOB is a member of the benzofuran family of compounds and is known for its unique structure and pharmacological properties.

Mecanismo De Acción

The mechanism of action of 2,6-difluoro-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with the TRPA1 ion channel. 2,6-difluoro-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide binds to a specific site on the channel, causing a conformational change that inhibits its activity. This results in a reduction in the perception of pain.

Biochemical and Physiological Effects:

2,6-difluoro-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide has been shown to have a range of biochemical and physiological effects. In addition to its pain-relieving properties, 2,6-difluoro-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to modulate the release of neurotransmitters in the brain, which may have implications for the treatment of neurological disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 2,6-difluoro-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is its specificity for the TRPA1 ion channel. This makes it a useful tool for studying the function of this channel in various physiological processes. However, one limitation of 2,6-difluoro-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is its relatively low potency, which may limit its usefulness in certain experiments.

Direcciones Futuras

There are several potential future directions for research involving 2,6-difluoro-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide. One area of interest is the development of more potent analogs of 2,6-difluoro-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide that could be used in the development of new pain relievers. Another area of interest is the study of 2,6-difluoro-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide's effects on other ion channels and receptors in the body, which could have implications for the treatment of a range of diseases and disorders. Finally, the use of 2,6-difluoro-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide in animal models of pain and inflammation could provide valuable insights into the mechanisms underlying these processes.

Métodos De Síntesis

The synthesis of 2,6-difluoro-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide involves several steps, including the reaction of 2,6-difluorobenzoyl chloride with 5-amino-1,3,4-oxadiazole-2-carboxylic acid, followed by the reaction of the resulting compound with 7-methoxybenzofuran-2-amine. The final product is purified using column chromatography and characterized using various analytical techniques.

Aplicaciones Científicas De Investigación

Acoplamiento de Suzuki–Miyaura

Acoplamiento de Suzuki–Miyaura (SM): es una poderosa reacción de formación de enlaces carbono-carbono catalizada por metales de transición. Ha encontrado una amplia aplicación debido a sus condiciones de reacción suaves y tolerancia a los grupos funcionales. En el acoplamiento SM, los reactivos de boro juegan un papel crucial. Específicamente, los reactivos organoboro se transmetalan con paladio para formar nuevos enlaces carbono-carbono. El éxito del acoplamiento SM radica en la estabilidad y la benignidad ambiental de estos compuestos organoboro .

Propiedades de los reactivos de boro::Análisis del producto de degradación

Ácido 2,6-difluorobenzoico: es un producto de degradación mayor de diflubenzuron, un insecticida. Comprender su formación y comportamiento es crucial para el monitoreo ambiental y la evaluación de riesgos .

Propiedades

IUPAC Name |

2,6-difluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F2N3O4/c1-25-12-7-2-4-9-8-13(26-15(9)12)17-22-23-18(27-17)21-16(24)14-10(19)5-3-6-11(14)20/h2-8H,1H3,(H,21,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTAQQVKKEGHSLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=C(C=CC=C4F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F2N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2368985.png)

![N-[2-[4-(3-Hydroxybenzoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2368989.png)

![Ethyl 2-{1-[(3,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B2368991.png)

![(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2368993.png)

![4-[(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)methyl]benzoic acid](/img/structure/B2368999.png)